4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol
Description
Properties
IUPAC Name |
1,2,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-6-4-3-7-2-1-5(4)8-9-6/h7H,1-3H2,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUAVKXIRPMUBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672945 | |
| Record name | 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[4,3-c]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093759-88-6, 933728-77-9 | |
| Record name | 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[4,3-c]pyridin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093759-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[4,3-c]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions. The reaction proceeds through a cyclization mechanism, forming the desired pyrazolopyridine structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolopyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolopyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyridines, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Scientific Research Applications
Medicinal Chemistry
4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol has been explored for its potential therapeutic effects. Some notable applications include:
- Antidepressant Activity : Research indicates that compounds similar to this compound exhibit properties that may alleviate symptoms of depression by modulating neurotransmitter systems .
- Anti-inflammatory Effects : Studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. It has been investigated for:
- Cognitive Enhancement : Some studies suggest that this compound may enhance cognitive functions and memory retention through cholinergic pathways .
Anticancer Research
Recent investigations have highlighted the potential of this compound as an anticancer agent:
- Cell Proliferation Inhibition : Laboratory studies indicate that the compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest .
Material Science
In addition to biological applications, this compound has been utilized in material science:
- Polymer Synthesis : Its unique chemical structure allows it to be used as a monomer in synthesizing novel polymers with specific properties for industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to altered cell signaling and growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons between 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol and related derivatives:
Key Findings:
Structural Flexibility vs. Metabolic Stability: The pyrazolo[4,3-c]pyridine core exhibits superior metabolic stability compared to quinoline-fused (Compound 16) or N-bridged bicyclic analogs (Compound 18). Fluorination and steric modifications reduce oxidative degradation and N-glucuronidation . In contrast, the pyrazolo[3,4-b]pyridine isomer (e.g., 2-isopropyl derivative) shows divergent synthetic utility but lacks reported pharmacological data .
Conformational Influence on Activity :
- The semi-chair conformation of the tetrahydropyridinium ring in this compound derivatives facilitates hydrogen bonding (e.g., N–H⋯Cl interactions) and π-stacking, critical for kinase inhibitor binding .
- Derivatives with bulky substituents (e.g., 1-methylpiperidin-4-yl) may enhance blood-brain barrier penetration for CNS targets .
Synthetic Accessibility :
Biological Activity
4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol (CAS No. 933728-77-9) is a bicyclic heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[4,3-c]pyridine family, which has been explored for various therapeutic applications, including anti-inflammatory, antitumor, and antimicrobial properties.
- Molecular Formula : C6H9N3O
- Molecular Weight : 139.16 g/mol
- Structure : The compound features a pyrazole ring fused with a pyridine structure, contributing to its unique biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its pharmacological potential.
Antimicrobial Activity
Recent research has indicated that derivatives of pyrazolo[4,3-c]pyridines exhibit significant antimicrobial effects. A study demonstrated that compounds with similar structural features showed promising activity against Mycobacterium tuberculosis and other pathogenic bacteria through molecular docking studies and in vitro assays .
Antitumor Activity
Compounds derived from the pyrazolo[4,3-c]pyridine scaffold have been reported to inhibit tumor growth in various cancer cell lines. For instance, derivatives have shown selective inhibition of cancer cell proliferation by targeting specific kinases involved in cancer progression .
Neuroprotective Effects
Research has also suggested that this compound may possess neuroprotective properties. Compounds within this class have been evaluated for their ability to modulate pathways associated with neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease by inhibiting key enzymes involved in neuroinflammation and oxidative stress .
Case Studies and Research Findings
The biological activities of this compound are largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Inhibits enzymes such as phosphodiesterase and glycogen synthase kinase-3 (GSK-3), which are crucial in inflammatory pathways and cancer cell survival.
- Receptor Modulation : Acts as a selective antagonist for adenosine receptors involved in neuroprotection and inflammation regulation.
Future Directions
Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas include:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Structural Optimization : To enhance potency and selectivity through chemical modifications.
- Broader Therapeutic Applications : Exploring additional disease models for potential applications beyond those currently studied.
Q & A
Q. What are the established synthetic routes for 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol and its derivatives?
The synthesis typically involves multi-step cyclization reactions starting from precursor heterocycles. Key steps include:
- Cyclocondensation of amine or hydrazine derivatives with carbonyl-containing intermediates under controlled temperatures (60–100°C) .
- Use of Pd or Ru catalysts to facilitate ring closure, particularly for fused pyrazolo-pyridine systems .
- Protection/deprotection strategies for hydroxyl or amine groups to prevent side reactions . Analytical validation via NMR spectroscopy (1H/13C) and mass spectrometry ensures structural fidelity and purity (>95%) .
Q. How is the molecular structure of this compound characterized experimentally?
Structural elucidation relies on:
- X-ray crystallography to resolve stereochemistry and hydrogen-bonding patterns .
- 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations, particularly for distinguishing fused-ring systems .
- IR spectroscopy to confirm functional groups (e.g., hydroxyl stretch at 3200–3400 cm⁻¹) .
Q. What analytical techniques are critical for confirming purity and identity?
- HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
- High-resolution mass spectrometry (HRMS) for exact mass determination (e.g., [M+H]+ calculated within 2 ppm error) .
- Thermogravimetric analysis (TGA) to evaluate thermal stability (decomposition >200°C) .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Yield improvements require:
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
- Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)₂) improve regioselectivity in fused-ring formation .
- Microwave-assisted synthesis : Reduces reaction time (from 24h to 2–4h) and increases yield by 15–20% .
Q. What strategies address stereochemical challenges in synthesizing enantiopure derivatives?
- Chiral HPLC using cellulose-based columns (e.g., Chiralpak IA) to separate enantiomers .
- Asymmetric catalysis : Chiral ligands (e.g., BINAP) with Pd catalysts achieve enantiomeric excess (ee) >90% .
- X-ray crystallography to validate absolute configuration post-synthesis .
Q. How can contradictions in reported biological activity data be resolved?
Discrepancies (e.g., neuroprotective vs. anti-inflammatory effects) may arise from:
- Assay variability : Differences in cell lines (e.g., SH-SY5Y vs. RAW264.7) or dose ranges (IC₅₀: 1–50 μM) .
- Structural analogs : Substituent variations (e.g., cyclohexyl vs. tetrahydro-2H-pyran groups) alter target selectivity .
- Pharmacokinetic factors : Metabolic stability in liver microsomes (t₁/₂ <30 min vs. >2h) impacts in vivo efficacy .
Q. What methodological considerations apply to studying its pharmacokinetics?
- In vitro models : Use of Caco-2 cells for permeability assays (Papp >1 × 10⁻⁶ cm/s indicates oral bioavailability) .
- Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., hydroxylation at C5) in rat liver microsomes .
- Plasma protein binding : Equilibrium dialysis reveals >90% binding to albumin, affecting free drug concentration .
Q. How can derivatives be designed for improved target selectivity?
- Structure-activity relationship (SAR) :
| Substituent Position | Biological Impact | Reference |
|---|---|---|
| C3-OH | Enhances kinase inhibition (IC₅₀: 0.5 μM) | |
| C2-Tetrahydro-2H-pyran | Improves blood-brain barrier penetration |
- Computational modeling : Docking studies (AutoDock Vina) optimize binding to ATP pockets in kinases .
- Prodrug strategies : Esterification of the hydroxyl group increases solubility (logP reduction from 2.1 to 0.8) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
